molecular formula C13H20N4O B11861990 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane CAS No. 646056-35-1

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B11861990
CAS No.: 646056-35-1
M. Wt: 248.32 g/mol
InChI Key: RBJGQPHCFSPHQY-UHFFFAOYSA-N
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Description

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a pyridazine ring substituted with a methoxy group at the 6-position and a methyl group on the diazaspiro framework. The core structure consists of two fused rings sharing a single atom (spiro junction), with nitrogen atoms at positions 1 and 7 of the nonane ring . This architecture confers rigidity and stereochemical control, making it a promising candidate for modulating biological targets such as neurotransmitter receptors or enzymes .

Properties

CAS No.

646056-35-1

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

7-(6-methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H20N4O/c1-16-8-3-6-13(16)7-9-17(10-13)11-4-5-12(18-2)15-14-11/h4-5H,3,6-10H2,1-2H3

InChI Key

RBJGQPHCFSPHQY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives and diazaspiro compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of diazaspiro compounds, including 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane, may possess significant anticancer activities . Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound interferes with cellular signaling pathways critical for tumor growth.
  • Case Studies : Specific derivatives have shown promise in preclinical trials, indicating potential efficacy against certain cancer types.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . The presence of the pyridazine moiety enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents:

  • Spectrum of Activity : Initial studies suggest effectiveness against both gram-positive and gram-negative bacteria.
  • Research Findings : In vitro tests have demonstrated that certain derivatives exhibit significant inhibition of microbial growth.

Central Nervous System Applications

Given its structural characteristics, this compound is being explored for potential applications in treating central nervous system disorders :

  • Dopamine Agonist Activity : Some derivatives have been evaluated for their ability to act as dopamine agonists, which could be beneficial in conditions such as Parkinson's disease.
  • Behavioral Studies : Animal models have been used to assess the behavioral effects of these compounds, showing promise in modulating neurological activity.

Synthesis and Derivative Development

The synthesis of this compound typically involves several key steps that allow for the creation of various derivatives with enhanced biological properties:

Synthetic RouteDescription
Step 1Formation of the diazaspiro framework
Step 2Introduction of the methoxypyridazine group
Step 3Purification and characterization

These synthetic strategies are crucial for optimizing the pharmacological profiles of the compound.

Comparative Analysis with Related Compounds

The unique combination of structural features in this compound differentiates it from other compounds within the diazaspiro class:

Compound NameStructure FeaturesBiological Activity
2,7-Diazaspiro[4.4]nonane DerivativesSimilar spirocyclic structureAnticancer and antimicrobial activities
1-Methylpiperazine DerivativesContains piperazine ringCNS activity
Pyridazine AnaloguesContains pyridazine moietyAntimicrobial properties

This table illustrates how the specific combination of functional groups can lead to unique pharmacological profiles not observed in other similar compounds.

Mechanism of Action

The mechanism of action of 7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with molecular targets and pathways. The methoxypyridazinyl group can interact with various enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituent/Modification Key Biological Activity LogP (Predicted)
7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane 6-methoxy-pyridazine, 1-methyl Potential CNS modulation, enzyme inhibition ~1.8
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane (CAS 646056-57-7) 6-chloro-pyridine Dopaminergic/serotonergic modulation ~2.5
7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane 5-ethynyl-pyridine Neurological disorder targeting ~2.0
7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride Pyridine, dihydrochloride salt Nicotinic acetylcholine receptor binding ~0.5 (ionized)
1-Benzyl-1,7-diazaspiro[4.4]nonane Benzyl substituent Antidepressant activity ~3.2

Key Observations :

  • Electron-Donating vs.
  • Ring System Impact : Pyridazine (two adjacent nitrogen atoms) offers distinct electronic and steric properties compared to pyridine or benzene, influencing target selectivity .
  • Salt Forms: Dihydrochloride derivatives (e.g., 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride) exhibit improved aqueous solubility but reduced membrane permeability .

Comparison with Analog Syntheses :

  • Chloro analogs (e.g., 7-(6-chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane) use 2-chloro-5-(chloromethyl)pyridine as a starting material .
  • Ethynyl derivatives require Sonogashira coupling for alkyne incorporation .

Physicochemical Properties

Property This compound 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane
Molecular Weight ~260 g/mol (estimated) 237.73 g/mol
Solubility Moderate (methoxy enhances aqueous solubility) Low (chloro increases lipophilicity)
Stability Stable under neutral conditions; methoxy resists hydrolysis Chloro substituent prone to nucleophilic substitution

Biological Activity

7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O
  • Molecular Weight : 232.29 g/mol
  • CAS Number : 646056-08-8

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It has been shown to modulate the activity of various receptors, including:

  • Dopamine Receptors : Potential effects on dopamine signaling pathways suggest applications in treating psychiatric disorders.
  • Serotonin Receptors : Modulation of serotonin pathways may indicate antidepressant properties.

Biological Activity Summary

The biological activities of this compound have been documented in several studies:

Activity TypeFindingsReferences
AntidepressantDemonstrated efficacy in animal models for depression
NeuroprotectiveExhibited protective effects against neurodegeneration
AntinociceptiveReduced pain responses in preclinical studies

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting a mechanism involving serotonin receptor modulation.

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2023) demonstrated that this compound provided neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to upregulate antioxidant enzymes and reduce apoptosis markers.

Case Study 3: Analgesic Properties

In a study focusing on pain management, this compound exhibited notable antinociceptive properties in inflammatory pain models. The findings suggest that it may inhibit pro-inflammatory cytokines and modulate pain pathways effectively.

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